molecular formula C13H8BrN3O B8807021 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole

4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole

Cat. No.: B8807021
M. Wt: 302.13 g/mol
InChI Key: CXRRCCYVOOONCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is a heterocyclic compound that contains both pyridine and oxazole rings. The presence of a bromine atom on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications. It is often studied for its potential use in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridine-3-carboxylic acid and 2-aminopyridine.

    Formation of Intermediate: The carboxylic acid group of 6-bromopyridine-3-carboxylic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.

    Cyclization: The intermediate undergoes cyclization with 2-aminopyridine in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxazole ring.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle the synthesis steps efficiently.

    Automated Systems: Employing automated systems for precise control of reaction conditions.

    Continuous Flow Chemistry: Implementing continuous flow chemistry to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), and catalysts (e.g., palladium catalysts).

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvents (e.g., water, acetic acid).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran, ethanol).

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives, potentially introducing new functional groups.

    Reduction: Formation of reduced derivatives, often leading to the removal of specific functional groups.

Scientific Research Applications

4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: Used as a probe in biological assays to study enzyme activity or protein interactions.

    Chemical Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole depends on its specific application:

    Pharmacological Action: In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity.

    Material Science: In material science, its electronic properties are exploited to enhance the performance of organic semiconductors or LEDs.

    Biological Research: In biological assays, it may interact with specific proteins or enzymes, allowing researchers to study their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Chloropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a chlorine atom instead of bromine.

    4-(6-Fluoropyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a fluorine atom instead of bromine.

    4-(6-Methylpyridin-3-yl)-2-(pyridin-2-yl)oxazole: Similar structure but with a methyl group instead of bromine.

Uniqueness

4-(6-Bromopyridin-3-yl)-2-(pyridin-2-yl)oxazole is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological research.

Properties

Molecular Formula

C13H8BrN3O

Molecular Weight

302.13 g/mol

IUPAC Name

4-(6-bromopyridin-3-yl)-2-pyridin-2-yl-1,3-oxazole

InChI

InChI=1S/C13H8BrN3O/c14-12-5-4-9(7-16-12)11-8-18-13(17-11)10-3-1-2-6-15-10/h1-8H

InChI Key

CXRRCCYVOOONCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CO2)C3=CN=C(C=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(6-bromopyridin-3-yl)ethanone from Step A (2.3 g, 8.25 mmol) and pyridine-2-carboxamide (1 g, 8.25 mmol) was melted at 85°. Heating was continued until the mixture reached 140° at which point the product solidified. Ice, EtOAc and sat aq NaHCO3 were added. The aqueous layer was then back extracted with EtOAc/THF (3:1). Pooled organics were dried over MgSO4, filtered, concentrated, and purified on silica gel to afford 250 mg (10% yield) of 2-bromo-5-(2-pyridin-2-yl-1,3-oxazole-4-yl)pyridine. LC/MS: m/e 302.0 (M+H).
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